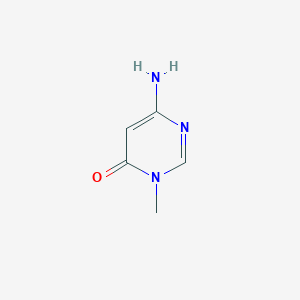
6-氨基-3-甲基嘧啶-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 6-Amino-3-methylpyrimidin-4(3H)-one derivatives involves various chemical reactions that allow for the modification of the pyrimidine ring. For example, Ali et al. (2021) reported the synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives, highlighting the importance of non-covalent interactions in determining the structural stability of these compounds (Ali et al., 2021).
Molecular Structure Analysis
The molecular structure of 6-Amino-3-methylpyrimidin-4(3H)-one derivatives reveals significant insights into their polarization and hydrogen bonding patterns. Rodríguez et al. (2007) described the three-dimensional hydrogen-bonded framework in related compounds, demonstrating the complex interplay of N-H...N, N-H...O, and C-H...π(arene) hydrogen bonds (Rodríguez et al., 2007).
Chemical Reactions and Properties
6-Amino-3-methylpyrimidin-4(3H)-one undergoes various chemical reactions that highlight its reactivity and potential for synthesis of complex molecules. Cobo et al. (1996) conducted a theoretical investigation on the reactivity of these compounds towards DMAD, revealing the formation of pyridine derivatives and 5-ethenylpyrimidin-4(3H)-ones through tandem Diels-Alder/retro Diels-Alder reactions (Cobo et al., 1996).
Physical Properties Analysis
The physical properties of 6-Amino-3-methylpyrimidin-4(3H)-one derivatives, including crystal structure and tautomeric states, have been explored in depth. Gerhardt et al. (2011) investigated the pseudopolymorphs of related compounds, revealing the presence of different tautomers within the same crystal and highlighting the importance of solvent effects on tautomeric equilibrium (Gerhardt et al., 2011).
Chemical Properties Analysis
The chemical properties of 6-Amino-3-methylpyrimidin-4(3H)-one derivatives, including their reactivity patterns and stability, are crucial for understanding their potential applications. The study by Ali et al. (2021) also provided insights into the frontier molecular orbital analysis, showing how different moieties affect the stability and reactivity of these compounds (Ali et al., 2021).
科学研究应用
Reactivity and Synthesis
Reactivity with DMAD
6-Amino-3-methylpyrimidin-4(3H)-one's reactivity towards dimethyl acetylenedicarboxylate (DMAD) has been thoroughly studied. This includes the formation of pyridine derivatives and 5-ethenylpyrimidin-4(3H)-ones as part of a tandem Diels-Alder/retro Diels-Alder reaction (Cobo et al., 1996).
Synthesis of Arylsulfonylated Derivatives
Recent research includes the synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives, which have shown promising structural properties and theoretical insights for potential applications (Ali et al., 2021).
Structural Analysis and Applications
Crystal Structure Studies
Investigations into the crystal structures of pyrimidin-4-one derivatives, including 6-amino-3-methylpyrimidin-4(3H)-one, have provided insights into their tautomeric forms and hydrogen-bonding patterns, which are significant for understanding their structural stabilities and interactions (Gerhardt & Bolte, 2016).
Hydration and Tautomerism Studies
Research on the effect of hydration on prototropic tautomerism of pyrimidin-4(3H)-one derivatives has revealed the formation of equilibrium mixtures of different tautomers, which is crucial for understanding their chemical behavior in different environments (Erkin & Krutikov, 2005).
Pseudopolymorphs and Tautomeric Preferences
The study of pseudopolymorphs of pyrimidin-4-one derivatives, including 6-amino-3-methylpyrimidin-4(3H)-one, has contributed to a better understanding of their tautomeric preferences and the formation of various hydrogen-bonding interactions in crystals (Gerhardt, Tutughamiarso & Bolte, 2011).
Biomedical Research and Applications
- Biologically Active Compound Design: There is a significant interest in designing biologically active compounds based on 2-aminopyrimidin-4(3H)-one and its derivatives, with applications ranging from antiviral and antileukemic agents to treatments for neurodegenerative disorders and some forms of cancer (Erkin, Krutikov & Garabadzhiu, 2021).
Other Applications
- Nonlinear Optical and Drug Discovery Applications: The synthesis and characterization of pyrimidine-based derivatives have been explored for potential applications in optical, nonlinear optical, and drug discovery fields, demonstrating their versatility in various scientific domains (Mohan et al., 2020).
作用机制
Mode of Action
A theoretical investigation has shown that this compound reacts with dmad . The reaction is explained by PM3 semiempirical methods .
Result of Action
It’s known that in reactions with dmad, two main products were obtained: the pyridine derivatives 5 as major ones, which are formed by a tandem diels-alder retro diels-alder (da/rda) reaction with extrusion of the methylisocyanate fragment; and 5-ethenylpyrimidin-4(3h)-ones 10 as minor ones, which arise from a michael addition .
属性
IUPAC Name |
6-amino-3-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-3-7-4(6)2-5(8)9/h2-3H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRSEUOJMZPSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1122-46-9 |
Source


|
| Record name | 6-amino-3-methyl-3,4-dihydropyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2492546.png)
![3-(2-fluorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492548.png)
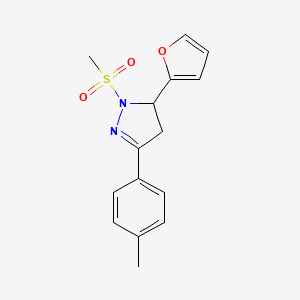
![[Ethyl(naphthalen-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2492552.png)
![3-phenyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}propanoic acid](/img/structure/B2492554.png)
![[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 2-chlorobenzoate](/img/structure/B2492556.png)
![3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole](/img/structure/B2492557.png)
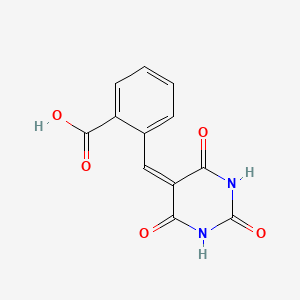
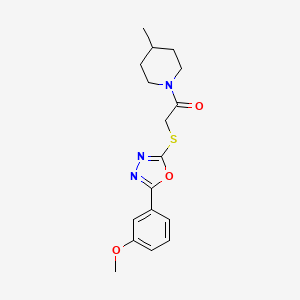
![2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2492562.png)
![6-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492563.png)
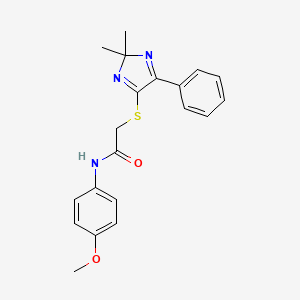

![Ethyl 3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-butenoate](/img/structure/B2492569.png)